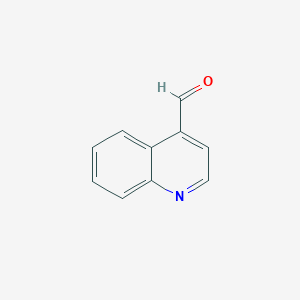

![molecular formula C8H9N3O4 B127615 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- CAS No. 65141-47-1](/img/structure/B127615.png)

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-

Vue d'ensemble

Description

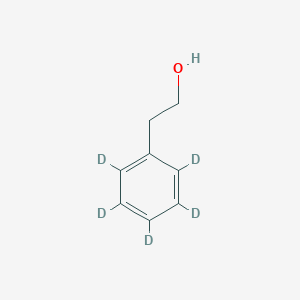

“4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” is also known as Nicorandil . It is a derivative of nicotinamide and has a molecular weight of 211.17 g/mol .

Molecular Structure Analysis

The molecular formula of “4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” is C8H9N3O4 . The IUPAC name is 2-(pyridine-4-carbonylamino)ethyl nitrate . The InChI is InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-” include a molecular weight of 211.17 g/mol, a XLogP3-AA of 0.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 211.05930578 g/mol, a monoisotopic mass of 211.05930578 g/mol, a topological polar surface area of 97 Ų, a heavy atom count of 15, and a formal charge of 0 .Applications De Recherche Scientifique

Cardioprotection

p-Nicorandil: is recognized for its cardioprotective properties. It functions as a nitric oxide (NO) donor and a K_ATP channel opener, which can cause coronary artery vasodilation and protect against ischemia and reperfusion (I/R) injury . This dual action makes it an effective multitarget drug for cardioprotection.

Treatment of Angina

Since the 1980s, p-Nicorandil has been used clinically to treat angina. Its ability to dilate coronary arteries helps alleviate chest pain associated with angina by improving blood flow to the heart muscle .

Myocardial Infarction

Recent studies suggest that p-Nicorandil may suppress ischemia-induced ventricular arrhythmias (VA), which are a major cause of death in myocardial infarction. It is believed to act on K_ATP channels of sympathetic neurons to limit nor-adrenaline release and attenuate calcium overload in cardiomyocytes .

Percutaneous Coronary Intervention (PCI)

p-Nicorandil has shown effectiveness in myocardial protection after PCI. A meta-analysis revealed that it improves left ventricular ejection fraction (LVEF), reduces peak creatine kinase-MB (CK-MB) levels, and lowers the incidence of adverse cardiovascular events .

Unstable Angina and Microvascular Complications

It is effective in treating unstable angina and related microvascular complications. Clinical trials have demonstrated improvements in microvascular perfusion, relief of microvascular spasm, and reduction in platelet aggregation .

Adjunctive Therapy

p-Nicorandil may serve as a valid adjunctive therapy in various cardiovascular treatments. Its vasodilatory and cardioprotective effects complement other therapeutic interventions, potentially enhancing overall treatment efficacy .

Mécanisme D'action

Target of Action

p-Nicorandil, also known as 2-(pyridine-4-carbonylamino)ethyl Nitrate or 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-, primarily targets potassium channels and intracellular cGMP concentrations . It is a dual-action potassium channel opener that relaxes vascular smooth muscle through membrane hyperpolarization via increased transmembrane potassium conductance and increased intracellular concentration of cyclic GMP .

Mode of Action

p-Nicorandil interacts with its targets to induce vasodilation of arterioles and large coronary arteries . It achieves this by activating potassium channels, which leads to the relaxation of vascular smooth muscle through membrane hyperpolarization . This dilation reduces both ventricular preload and afterload . Additionally, p-Nicorandil has nitrate-like action that reduces venous return (preload) and dilates epicardial coronary arteries .

Biochemical Pathways

p-Nicorandil affects the TLR4/SLC7A11 signaling pathway . It regulates ferroptosis, a form of regulated cell death, through this pathway . It raises protein levels of GPX4, Fpn, and SLC7A11, and decreases protein levels of ACSL4, DMT1, TfR1, and TLR4 .

Pharmacokinetics

p-Nicorandil is rapidly and completely absorbed after oral administration . Its absolute bioavailability is 75 ± 23%, indicating that no significant hepatic first-pass effect exists . Peak plasma levels occur within 0.30 to 1.0 hours after dosing . The apparent distribution volume is about 1.4 liters/kg . The plasma concentrations decline according to two different processes: a rapid elimination phase (apparent t1/2 ≈ 1 hour) that involves about 96% of the dose found in plasma, and a slower phase between the eighth and twenty-fourth hour that could be the consequence of the vascular affinity of the compound .

Result of Action

The action of p-Nicorandil results in the relaxation of coronary vascular smooth muscles by inhibiting guanylyl cyclase and increasing cyclic GMP levels with the activation of K+ channels and hyperpolarization through a second mechanism . It is shown to dilate normal and stenotic coronary arteries and reduces both ventricular preload and afterload .

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-Nicorandil. For instance, it is effective in all types of angina . Its nitrate-like action reduces venous return (preload) and, to a lesser extent, dilates epicardial coronary arteries . Through activation of K+ ATP channels, p-Nicorandil also decreases total peripheral resistance (afterload) and coronary arteriolar resistance thus improving coronary flow reserve .

Safety and Hazards

Propriétés

IUPAC Name |

2-(pyridine-4-carbonylamino)ethyl nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c12-8(7-1-3-9-4-2-7)10-5-6-15-11(13)14/h1-4H,5-6H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYAIHIDPPQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30411802 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

CAS RN |

65141-47-1 | |

| Record name | 4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30411802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

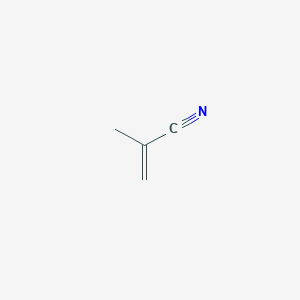

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

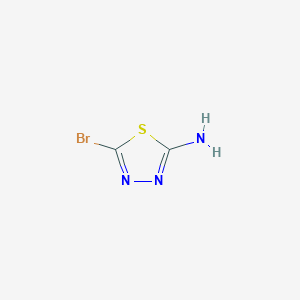

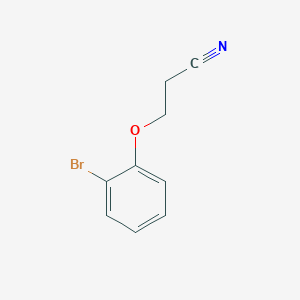

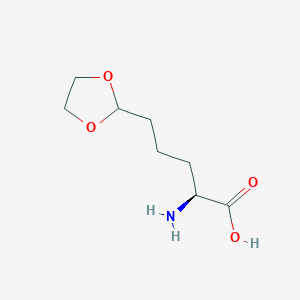

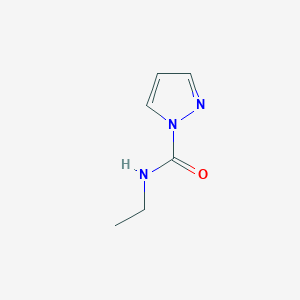

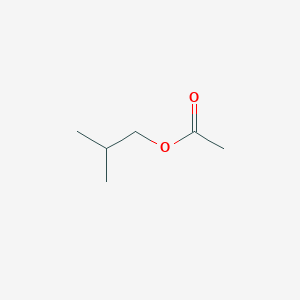

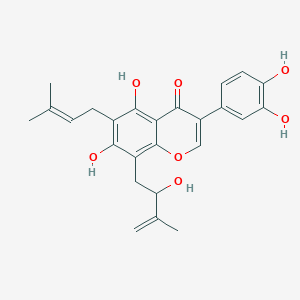

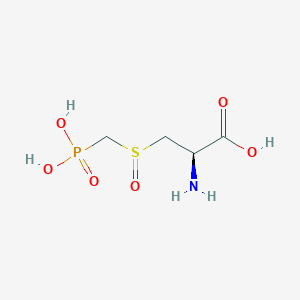

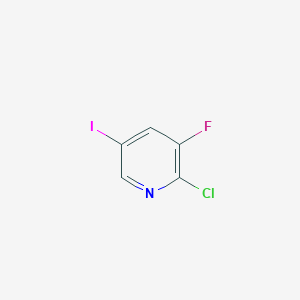

Feasible Synthetic Routes

Q & A

ANone: While the exact mechanism is not fully elucidated in this paper, nicorandil is known to act as a nitric oxide donor and a potassium channel activator. These properties likely contribute to its myocardial protective effects.

- Speeds up the time to electromechanical arrest after cardioplegia administration []. This suggests a faster and potentially smoother cardiac standstill, which is crucial during surgery.

- Reduces the incidence of postoperative myocardial infarction, especially in patients undergoing mitral valve replacement [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.